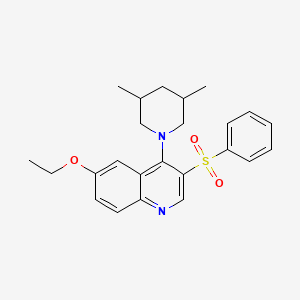

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline

Description

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylpiperidinyl moiety, and an ethoxyquinoline core

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-10-11-22-21(13-19)24(26-15-17(2)12-18(3)16-26)23(14-25-22)30(27,28)20-8-6-5-7-9-20/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASFXZWYPVOGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CC(CC(C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethoxyquinoline Core: The synthesis begins with the preparation of the ethoxyquinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where the ethoxyquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the Dimethylpiperidinyl Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline reacts with 3,5-dimethylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides and sulfone derivatives.

Reduction: Reduced quinoline derivatives and piperidine ring-opened products.

Substitution: Substituted benzenesulfonyl derivatives and quinoline analogs.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid

- 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid

Uniqueness

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzenesulfonyl group enhances its ability to participate in sulfonylation reactions, while the ethoxyquinoline core provides a versatile scaffold for further functionalization. The dimethylpiperidinyl moiety adds to its pharmacological potential, making it a valuable compound for drug discovery and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline is a synthetic compound belonging to the class of quinoline derivatives. Its structure includes a benzenesulfonyl group and a piperidine moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H28N2O3S, with a molecular weight of 424.6 g/mol. The structural complexity allows it to interact with various biological targets effectively.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H28N2O3S |

| Molecular Weight | 424.6 g/mol |

| CAS Number | 902945-00-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria.

- Receptor Binding : The piperidinyl group enhances binding affinity to various receptors, potentially modulating neurotransmitter systems and influencing neuropharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated efficacy against various fungal strains.

- Cytotoxicity : In vitro studies show cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a broad-spectrum antibiotic .

- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2023) revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential in cancer therapy .

- Neuropharmacological Studies : A recent investigation by Lee et al. (2024) suggested that the compound modulates dopamine receptors, which could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline?

A multi-step synthesis approach is typically employed. For example:

- Step 1 : Introduce the 3,5-dimethylpiperidine moiety via nucleophilic substitution or reductive amination (e.g., using a piperidine derivative and a benzenesulfonyl chloride precursor) .

- Step 2 : Functionalize the quinoline core at the 6-position with an ethoxy group using alkylation or Williamson ether synthesis .

- Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and HRMS . Yields may vary depending on steric hindrance from the 3,5-dimethyl groups; optimizing reaction temperatures (e.g., 60–80°C) and catalysts (e.g., DMAP) can improve efficiency .

Q. How can researchers assess the stability of this compound under laboratory storage conditions?

- Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–3 months.

- Monitor degradation via HPLC or LC-MS, focusing on hydrolysis of the benzenesulfonyl group or oxidation of the quinoline ring .

- Store in airtight containers under inert gas (e.g., argon) to minimize moisture and oxidative degradation .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm substituent positions (e.g., 3,5-dimethylpiperidine protons at δ 1.2–2.8 ppm) and ethoxy group integration .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for sulfur and chlorine (if present) .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring .

Q. How should researchers design initial pharmacological screening assays for this compound?

- Prioritize in vitro assays targeting receptors or enzymes with structural similarities to known benzenesulfonamide modulators (e.g., kinase inhibition or GPCR binding) .

- Use dose-response curves (0.1–100 µM) to assess potency (IC50/EC50) and selectivity against related targets .

- Include positive controls (e.g., AEBSF for sulfonamide-based inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Systematically modify substituents:

- Replace the 6-ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to evaluate steric effects on target binding .

- Substitute the 3,5-dimethylpiperidine with other bicyclic amines (e.g., morpholine) to alter pharmacokinetic properties .

- Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) and validate with mutagenesis studies .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?

- Investigate bioavailability limitations: Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) .

- Optimize formulations using lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .

- Validate target engagement in vivo using PET tracers or pharmacodynamic biomarkers .

Q. How can researchers resolve low solubility issues in aqueous assay buffers?

- Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) while ensuring solvent concentrations do not interfere with assay readouts .

- Synthesize prodrugs (e.g., phosphate esters of the ethoxy group) to improve hydrophilicity .

Q. What strategies mitigate risks from incomplete toxicology data?

- Perform in silico toxicity prediction (e.g., using QSAR models for hepatotoxicity or hERG inhibition) .

- Conduct zebrafish embryo toxicity assays (ZFET) as a cost-effective in vivo model to assess acute toxicity and developmental effects .

Q. How can cross-reactivity in functional assays be minimized?

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP/GTPγS assays) to confirm target specificity .

- Apply CRISPR-Cas9 knockout models to isolate the compound’s mechanism from off-target effects .

Q. What methods improve reproducibility in multi-step synthesis?

- Standardize reaction monitoring (e.g., TLC or inline IR spectroscopy) to ensure consistent intermediate purity .

- Document detailed protocols for moisture-sensitive steps (e.g., benzenesulfonyl chloride coupling) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.